
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenoxy group, a methyl group, and an acetate group attached to a chromen-4-one core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
The synthesis of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride under acidic conditions.
Introduction of the ethoxyphenoxy group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Acetylation: The final step is the acetylation of the hydroxyl group on the chromen-4-one core using acetic anhydride in the presence of a catalyst like pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenoxy group, where nucleophiles like amines or thiols replace the ethoxy group.
Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
科学研究应用
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, leading to reduced inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. Additionally, its antimicrobial activity may result from disrupting the cell membrane of pathogens.
相似化合物的比较
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate can be compared with other chromen-4-one derivatives, such as:
3-(2-hydroxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound has a hydroxyl group instead of an ethoxy group, which may affect its solubility and reactivity.
3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: The presence of a methoxy group instead of an ethoxy group can influence the compound’s electronic properties and biological activity.
3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl benzoate: Substituting the acetate group with a benzoate group can alter the compound’s chemical stability and interaction with biological targets.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
属性
IUPAC Name |
[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-23-16-7-5-6-8-17(16)26-20-12(2)24-18-11-14(25-13(3)21)9-10-15(18)19(20)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZKJXAVWFVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
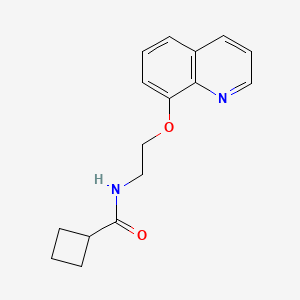
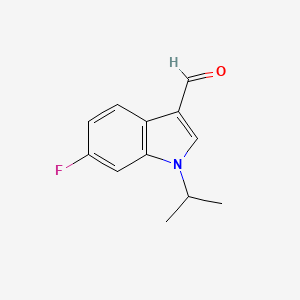
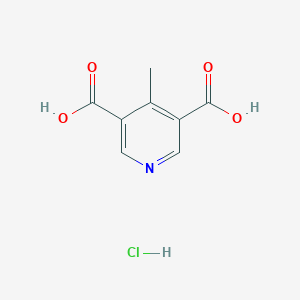
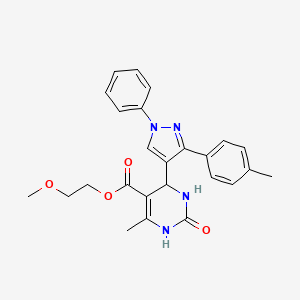
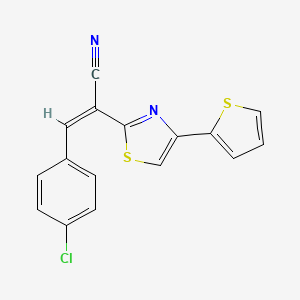
![3-benzyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2969937.png)

![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B2969940.png)
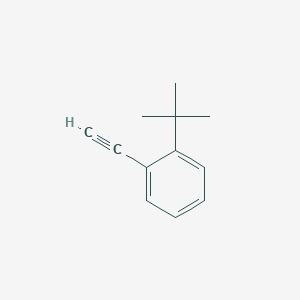
![1-(2,6-Difluorophenyl)-3-[3-(furan-3-YL)-3-hydroxypropyl]urea](/img/structure/B2969943.png)
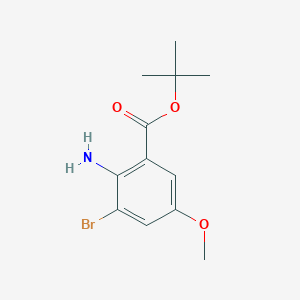
![2-(3-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2969945.png)
![8-fluoro-5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2969946.png)
![4-fluoro-2-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2969948.png)
